molecular formula C14H15ClN2 B13903248 N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine

N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine

Cat. No.: B13903248
M. Wt: 246.73 g/mol
InChI Key: NAWGHCGUMJPIJM-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine typically involves the reaction of 4-chloroaniline with phenylethylamine under specific conditions. One common method is the reductive amination of 4-chlorobenzaldehyde with phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is unique due to its specific combination of aromatic rings and ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-phenylethane-1,2-diamine

InChI

InChI=1S/C14H15ClN2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16-17H,10-11H2

InChI Key

NAWGHCGUMJPIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNC2=CC=C(C=C2)Cl

Origin of Product

United States

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